![molecular formula C6H12N2 B127493 1,4-Diazabicyclo[2.2.2]octane CAS No. 280-57-9](/img/structure/B127493.png) 
            | REACTION_CXSMILES | [NH2:1][C:2]1C=C[C:5]([C:6]([CH2:8][C:9]#[N:10])=O)=[CH:4][CH:3]=1.[C:13](#[N:15])C.[N+:16]([CH3:19])([O-])=O.[N:20]1[CH:25]=[CH:24]C=[CH:22][CH:21]=1>C(O)(C)C>[NH:10]1[CH2:4][CH2:5][CH2:6][CH2:8][CH2:9]1.[CH3:2][N:15]([CH3:13])[C:19](=[NH:16])[N:20]([CH3:25])[CH3:21].[CH2:2]1[N:1]2[CH2:22][CH2:21][N:20]([CH2:25][CH2:24]2)[CH2:3]1 | 
| Name | 
                                                                                    
                                                                                                                                                                            alkanesulfonylchloride                                                                                                                                                                     | 
| Quantity | 
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| Smiles |  | 
| Name | |
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| Smiles | 
                                                                                    NC1=CC=C(C(=O)CC#N)C=C1                                                                                 | 
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| Smiles | 
                                                                                    N1=CC=CC=C1                                                                                 | 
| Name | 
                                                                                    
                                                                                                                                                                            dialkylaminobenzaldehyde                                                                                                                                                                     | 
| Quantity | 
                                                                                    0 (± 1) mol                                                                                 | 
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| Smiles |  | 
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| Smiles | 
                                                                                    C(C)#N                                                                                 | 
| Name | |
| Quantity | 
                                                                                    0 (± 1) mol                                                                                 | 
| Type | 
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| Smiles | 
                                                                                    [N+](=O)([O-])C                                                                                 | 
| Name | |
| Quantity | 
                                                                                    0 (± 1) mol                                                                                 | 
| Type | 
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| Smiles | 
                                                                                    C(C)(C)O                                                                                 | 
| Conditions are dynamic | 
                                                                            1                                                                         | 
| Details | 
                                                                            See reaction.notes.procedure_details.                                                                         | 
| Name | |
| Type | 
                                                                                    product                                                                                 | 
| Smiles | 
                                                                                    N1CCCCC1                                                                                 | 
| Name | |
| Type | 
                                                                                    product                                                                                 | 
| Smiles | 
                                                                                    CN(C(N(C)C)=N)C                                                                                 | 
| Name | |
| Type | 
                                                                                    product                                                                                 | 
| Smiles | 
                                                                                    C1CN2CCN1CC2                                                                                 | 
| Source | Open Reaction Database (ORD) | 
| Description | The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. | 
| REACTION_CXSMILES | [NH2:1][C:2]1C=C[C:5]([C:6]([CH2:8][C:9]#[N:10])=O)=[CH:4][CH:3]=1.[C:13](#[N:15])C.[N+:16]([CH3:19])([O-])=O.[N:20]1[CH:25]=[CH:24]C=[CH:22][CH:21]=1>C(O)(C)C>[NH:10]1[CH2:4][CH2:5][CH2:6][CH2:8][CH2:9]1.[CH3:2][N:15]([CH3:13])[C:19](=[NH:16])[N:20]([CH3:25])[CH3:21].[CH2:2]1[N:1]2[CH2:22][CH2:21][N:20]([CH2:25][CH2:24]2)[CH2:3]1 | 
| Name | 
                                                                                    
                                                                                                                                                                            alkanesulfonylchloride                                                                                                                                                                     | 
| Quantity | 
                                                                                    0 (± 1) mol                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles |  | 
| Name | |
| Quantity | 
                                                                                    0 (± 1) mol                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles | 
                                                                                    NC1=CC=C(C(=O)CC#N)C=C1                                                                                 | 
| Name | |
| Quantity | 
                                                                                    0 (± 1) mol                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles | 
                                                                                    N1=CC=CC=C1                                                                                 | 
| Name | 
                                                                                    
                                                                                                                                                                            dialkylaminobenzaldehyde                                                                                                                                                                     | 
| Quantity | 
                                                                                    0 (± 1) mol                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles |  | 
| Name | |
| Quantity | 
                                                                                    0 (± 1) mol                                                                                 | 
| Type | 
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| Smiles | 
                                                                                    C(C)#N                                                                                 | 
| Name | |
| Quantity | 
                                                                                    0 (± 1) mol                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles | 
                                                                                    [N+](=O)([O-])C                                                                                 | 
| Name | |
| Quantity | 
                                                                                    0 (± 1) mol                                                                                 | 
| Type | 
                                                                                    solvent                                                                                 | 
| Smiles | 
                                                                                    C(C)(C)O                                                                                 | 
| Conditions are dynamic | 
                                                                            1                                                                         | 
| Details | 
                                                                            See reaction.notes.procedure_details.                                                                         | 
| Name | |
| Type | 
                                                                                    product                                                                                 | 
| Smiles | 
                                                                                    N1CCCCC1                                                                                 | 
| Name | |
| Type | 
                                                                                    product                                                                                 | 
| Smiles | 
                                                                                    CN(C(N(C)C)=N)C                                                                                 | 
| Name | |
| Type | 
                                                                                    product                                                                                 | 
| Smiles | 
                                                                                    C1CN2CCN1CC2                                                                                 | 
| Source | Open Reaction Database (ORD) | 
| Description | The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |